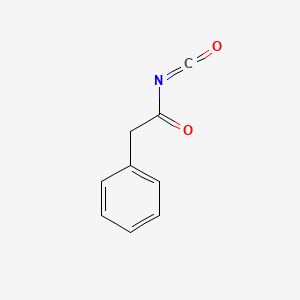

Phenylacetyl isocyanate

Übersicht

Beschreibung

Phenylacetyl isocyanate is an organic compound that features a phenyl ring attached to an isocyanate functional group. This compound is known for its reactivity and is used in various chemical synthesis processes. It is a colorless liquid with a strong odor and is highly reactive with water.

Wirkmechanismus

Target of Action

Phenylacetyl isocyanate, like other isocyanates, is a reactive chemical that exhibits strong chemical reactivity due to the N=C=O group which contains two double bonds . The primary targets of isocyanates are molecules with active hydrogen atoms, such as alcohols, phenols, and amines . These compounds can react with isocyanates to form carbamates and ureas .

Biochemical Pathways

It’s known that isocyanates are involved in the production of polyurethanes, which are useful polymers in a large variety of technical and consumer products .

Pharmacokinetics

The principles of pharmacokinetics apply to all drugs and chemicals, including this compound . These principles include absorption, distribution, metabolism, and excretion (ADME). The bioavailability of a compound like this compound would depend on these factors, as well as its chemical properties and the route of administration .

Result of Action

The result of the action of this compound depends on its reaction with its targets. For example, it can react with alcohols to form carbamates, or with amines to form ureas . These reactions can have various molecular and cellular effects, depending on the specific targets and the resulting compounds.

Action Environment

The action of this compound, like other isocyanates, can be influenced by environmental factors. For example, isocyanates are reactive chemicals that can be handled without problems in manufacturing or technical environments . They can react with water, which can affect their action, efficacy, and stability .

Biochemische Analyse

Biochemical Properties

Phenylacetyl isocyanate participates in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. For instance, it is involved in the production of isocyanate compounds directly from biomass

Cellular Effects

For example, they can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that isocyanates can react with amines to give ureas . Similarly, they react with alcohols to form carbamates . These reactions suggest that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Biological monitoring has been used to assess exposure to isocyanates and the efficacy of control measures .

Metabolic Pathways

This compound is likely involved in various metabolic pathways. For instance, it is known that phenylacetic acid, a related compound, is a central intermediate metabolite involved in bacterial degradation of aromatic components . This suggests that this compound may also be involved in similar metabolic pathways.

Transport and Distribution

It is known that the transport of isocyanates and their intermediates is an important aspect of their biochemical activity .

Subcellular Localization

The localization of proteins and other biomolecules within cells can have significant effects on their activity and function .

Vorbereitungsmethoden

Phenylacetyl isocyanate can be synthesized through several methods. One common method involves the reaction of phenylacetic acid with phosgene, resulting in the formation of this compound and hydrogen chloride. This method requires careful handling due to the toxicity of phosgene. Another method involves the use of non-phosgene routes, such as the reaction of phenylacetic acid with diphosgene or triphosgene, which are safer alternatives .

Analyse Chemischer Reaktionen

Phenylacetyl isocyanate undergoes various chemical reactions, including:

Addition Reactions: It reacts with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form phenylacetic acid and carbon dioxide.

Polymerization: It can undergo polymerization reactions to form polyurethanes when reacted with diols.

Wissenschaftliche Forschungsanwendungen

Phenylacetyl isocyanate is used in several scientific research applications:

Vergleich Mit ähnlichen Verbindungen

Phenylacetyl isocyanate can be compared with other isocyanates such as:

Methyl isocyanate: Known for its use in the production of pesticides and its involvement in the Bhopal disaster.

Phenyl isocyanate: Similar in structure but lacks the acetyl group, making it less reactive in certain applications.

Hexamethylene diisocyanate: Used in the production of polyurethanes but differs in structure and reactivity due to the presence of two isocyanate groups.

This compound is unique due to its specific reactivity profile and its applications in the synthesis of complex organic molecules.

Eigenschaften

IUPAC Name |

2-phenylacetyl isocyanate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c11-7-10-9(12)6-8-4-2-1-3-5-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMTUNIMBRXGDKX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)N=C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30482835 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4461-27-2 | |

| Record name | phenylacetyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30482835 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(2-Chloro-6-fluorophenyl)methylidene]propanedinitrile](/img/structure/B3031457.png)

![2-[(4-Chlorophenyl)sulfonyl]acetamide](/img/structure/B3031458.png)